

N-Boc-4-Piperidineethanol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-4-piperidineethanol

Cat. No.: B155403

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: *N*-tert-butoxycarbonyl-4-piperidineethanol stands as a pivotal molecular scaffold in the landscape of contemporary medicinal chemistry. Its inherent structural features, combining a protected piperidine ring with a reactive primary alcohol, render it an exceptionally versatile building block for the synthesis of a diverse array of complex and biologically active molecules. This guide provides a comprehensive overview of the applications of **N-Boc-4-piperidineethanol** in pharmaceutical research, detailing its role in the development of targeted therapies, including kinase inhibitors and receptor antagonists. The content delves into specific experimental protocols, presents quantitative data for key transformations, and visualizes complex chemical and biological pathways to furnish researchers with a thorough understanding of its synthetic utility and therapeutic potential.

Introduction: The Strategic Importance of N-Boc-4-Piperidineethanol in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural motif found in a vast number of approved pharmaceutical agents, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The strategic incorporation of a Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen enhances its utility in multi-step syntheses by preventing unwanted side reactions and allowing for controlled deprotection under specific conditions. Furthermore, the primary alcohol functionality of **N-Boc-4-piperidineethanol**

serves as a versatile handle for a wide range of chemical transformations, enabling the introduction of diverse pharmacophores and the exploration of extensive chemical space.

This unique combination of features has positioned **N-Boc-4-piperidineethanol** as a cornerstone in the synthesis of high-value clinical candidates and approved drugs. Its application spans multiple therapeutic areas, most notably in oncology and virology, where it has been instrumental in the development of potent and selective inhibitors of key biological targets.

Key Therapeutic Targets and Applications

N-Boc-4-piperidineethanol is a crucial intermediate in the synthesis of compounds targeting a range of diseases. Two prominent examples include its use in the development of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinase inhibitors for cancer therapy and C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV.

VEGF Receptor Tyrosine Kinase Inhibitors

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.^{[1][2][3]} Inhibiting the signaling cascade initiated by VEGF binding to its receptors is a clinically validated strategy in oncology. **N-Boc-4-piperidineethanol** is utilized in the synthesis of anilinoquinazoline-based VEGFR inhibitors.^[1] The piperidineethanol side chain is often modified and incorporated into the quinazoline scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties of the final compound.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that is used by the most common strains of HIV to enter host immune cells.^{[4][5]} Small molecules that block the interaction between the viral gp120 envelope protein and the CCR5 co-receptor are effective antiviral agents. **N-Boc-4-piperidineethanol** serves as a key building block in the synthesis of complex 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists. The piperidineethanol moiety is typically elaborated to introduce functionalities that enhance the antagonist's binding affinity and overall antiviral potency.

Experimental Protocols and Data

The synthetic utility of **N-Boc-4-piperidineethanol** is exemplified by its participation in a variety of chemical transformations. The Mitsunobu reaction is a particularly powerful method for the functionalization of its primary alcohol, allowing for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry.

Representative Experimental Protocol: Mitsunobu Reaction with Phthalimide

This protocol details the synthesis of tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate, a key intermediate for the introduction of a primary amine after deprotection.

Reaction Scheme:

Materials:

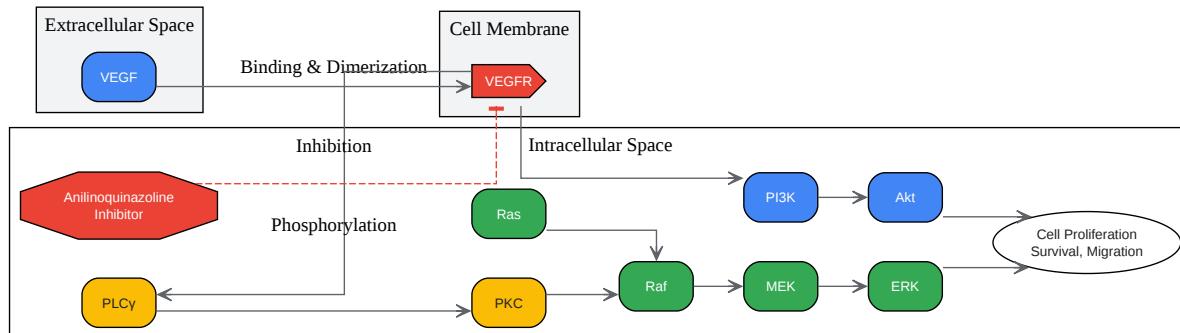
- **N-Boc-4-piperidineethanol**
- Phthalimide
- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a stirred solution of **N-Boc-4-piperidineethanol** (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, the solution is cooled to 0 °C in an ice bath.
- Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the cooled solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is diluted with dichloromethane.
- The organic layer is washed sequentially with saturated aqueous NaHCO_3 solution and brine.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography to afford the desired tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate.

Quantitative Data for Mitsunobu Reaction

The following table summarizes typical quantitative data for the Mitsunobu reaction of **N-Boc-4-piperidineethanol** with phthalimide.

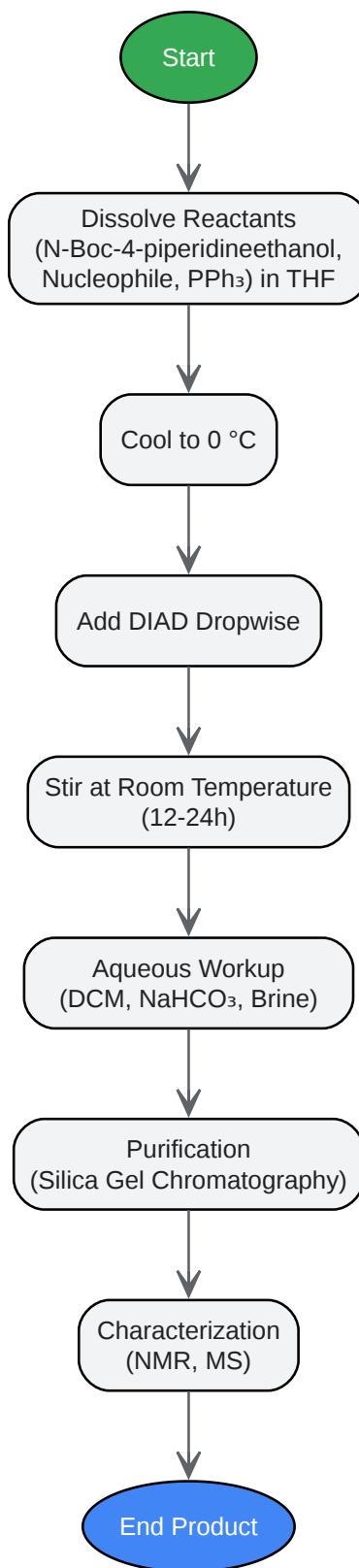

Parameter	Value	Reference
Reactants		
N-Boc-4-piperidinethanol	1.0 eq	[2]
Phthalimide	1.2 eq	[2]
Triphenylphosphine (PPh ₃)	1.2 eq	[2]
Diisopropyl azodicarboxylate (DIAD)	1.2 eq	[2]
Reaction Conditions		
Solvent	Anhydrous THF	[2]
Temperature	0 °C to Room Temperature	[2]
Reaction Time	12-24 hours	[2]
Product	tert-butyl 4-(2-phthalimidoethyl)piperidine-1-carboxylate	
Yield	Quantitative	[1]
Characterization Data		
¹ H NMR (CDCl ₃ , 400 MHz)	Data to be obtained from specific literature sources	
¹³ C NMR (CDCl ₃ , 100 MHz)	Data to be obtained from specific literature sources	
Mass Spectrometry (ESI)	Data to be obtained from specific literature sources	

Visualizing Pathways and Workflows

Signaling Pathways

The biological targets of molecules derived from **N-Boc-4-piperidinethanol** are often key components of complex signaling pathways. Understanding these pathways is crucial for

rational drug design.



[Click to download full resolution via product page](#)

Caption: VEGF Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a derivative of **N-Boc-4-piperidineethanol**.

[Click to download full resolution via product page](#)

Caption: General Experimental Workflow for Mitsunobu Reaction.

Conclusion

N-Boc-4-piperidineethanol is an indispensable tool in the arsenal of the modern medicinal chemist. Its robust and versatile nature allows for the efficient construction of complex molecular architectures that are central to the development of novel therapeutics. The ability to readily functionalize the primary alcohol, coupled with the stability and controlled reactivity afforded by the Boc-protected piperidine ring, ensures its continued and widespread application in drug discovery and development. This guide has provided a snapshot of its utility, offering both the theoretical underpinnings and practical considerations for its use in the synthesis of potent bioactive molecules. As the quest for more selective and effective drugs continues, the strategic application of such well-designed building blocks will remain paramount to success.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 5. atlantis-press.com [atlantis-press.com]
- To cite this document: BenchChem. [N-Boc-4-Piperidineethanol: A Versatile Building Block in Modern Drug Discovery]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155403#what-is-n-boc-4-piperidineethanol-used-for-in-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com